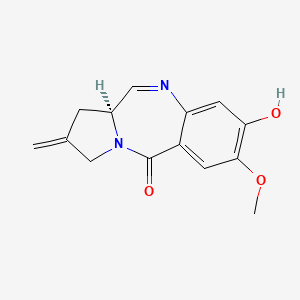
Tomaymycin DM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tomaymycin DM is a derivative of Tomaymycin, a pyrrolobenzodiazepine (PBD) compound. It functions as a DNA alkylator and is utilized in the formulation of antibody-drug conjugates (ADCs) by attaching to tumor-targeting antibodies . This compound is known for its antitumor and antibiotic properties, making it a valuable compound in medical research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tomaymycin DM is synthesized through a series of chemical reactions involving the parent compound, Tomaymycin. The synthesis involves the formation of a PBD dimer, which is then modified to produce this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to control temperature, pressure, and other reaction parameters. The final product is purified through various techniques such as chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tomaymycin DM undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that retain the core PBD structure. These derivatives are often used in further research and development of new therapeutic agents .
Scientific Research Applications
Tomaymycin DM has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of PBDs.
Biology: Investigated for its interactions with DNA and its potential as a DNA-binding agent.
Medicine: Explored for its antitumor properties and its use in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
Tomaymycin DM exerts its effects by alkylating DNA, which involves the formation of covalent bonds with the DNA molecule. This process disrupts the normal function of DNA, leading to cell death. The molecular targets of this compound include specific sequences within the DNA, and the pathways involved in its mechanism of action are related to DNA damage and repair .
Comparison with Similar Compounds
Tomaymycin DM is compared with other similar compounds, such as:
Anthramycin: Another PBD compound with similar DNA-binding properties.
Sibiromycin: Known for its antitumor activity and structural similarity to Tomaymycin.
Neothramycins A and B: Structurally related to Tomaymycin and used in similar research applications
This compound is unique due to its specific modifications that enhance its DNA alkylating ability and its use in ADCs, making it a valuable compound in targeted cancer therapy .
Properties
CAS No. |
945490-09-5 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(6aS)-3-hydroxy-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C14H14N2O3/c1-8-3-9-6-15-11-5-12(17)13(19-2)4-10(11)14(18)16(9)7-8/h4-6,9,17H,1,3,7H2,2H3/t9-/m0/s1 |
InChI Key |
GXKVYHPROGIVCL-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















